5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the reaction of 3-bromobenzohydrazide with 3,4-dimethylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Scientific Research Applications
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It has been explored for its photophysical properties, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Agriculture: The compound has shown promise as a herbicidal and insecticidal agent.
Mechanism of Action
The mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation . In materials science, its photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which is essential for its use in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-amine: This compound shares a similar oxadiazole core structure but differs in the substitution pattern on the phenyl ring.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Another related compound with a nitro group instead of a bromine atom on the phenyl ring.
Uniqueness
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15BrN4O2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O2/c1-11-6-7-13(8-12(11)2)18-21-16(26-24-18)10-17-22-23-19(25-17)14-4-3-5-15(20)9-14/h3-9H,10H2,1-2H3 |
InChI Key |
ULGNLQAQFNXKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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